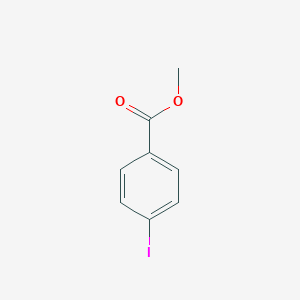

Methyl 4-iodobenzoate

Descripción

Significance as a Versatile Synthetic Building Block

The primary significance of methyl 4-iodobenzoate (B1621894) lies in its role as a versatile synthetic building block. ontosight.ai The presence of the iodine atom, a reactive halogen, allows for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.com This reactivity is fundamental to the construction of more complex molecular frameworks. Furthermore, the methyl ester group can be readily hydrolyzed to a carboxylic acid, providing another functional handle for further chemical transformations. This dual reactivity makes it an essential precursor in the synthesis of pharmaceuticals, functional materials, and other high-value chemical entities. ontosight.aireformchem.com

Historical Context and Evolution of Research Perspectives

Historically, research involving methyl 4-iodobenzoate was likely centered on fundamental reactivity studies and its use in the synthesis of relatively simple organic molecules. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly broadened the research perspectives on this compound. Chemists began to recognize its potential as a key coupling partner in reactions such as the Suzuki, Heck, and Sonogashira couplings. This evolution in synthetic methodology transformed this compound from a simple aromatic iodide into a powerful tool for the construction of complex molecular architectures that were previously difficult to access.

Scope and Current Research Trajectories

Current research involving this compound is diverse and expanding. In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules and radiolabeled imaging agents. biosynth.comrsc.org The ability to incorporate a radioisotope of iodine makes it particularly useful in the development of probes for diagnostic imaging techniques like SPECT and PET. rsc.org In materials science, researchers are utilizing this compound to create novel polymers, liquid crystals, and organic electronic materials with tailored optical and electronic properties. ontosight.ai Ongoing research continues to explore new catalytic systems and reaction conditions to enhance the efficiency and scope of reactions involving this compound, further solidifying its importance in contemporary chemical synthesis. ontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWQWMXZHDZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060703 | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 4-iodobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-44-3 | |

| Record name | Methyl 4-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-iodobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The utility of Methyl 4-iodobenzoate (B1621894) in various chemical applications is underpinned by its distinct chemical and physical properties. These properties are summarized in the tables below.

Table 1: Identifiers and Structural Details

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-iodobenzoate |

| CAS Number | 619-44-3 |

| Chemical Formula | C8H7IO2 |

| Molecular Weight | 262.04 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)I |

Table 2: Physical and Spectral Properties

| Property | Value |

|---|---|

| Physical State | White solid, beige to pale pink crystalline powder |

| Melting Point | 112-118 °C |

| Boiling Point | 278.5 °C (estimated) |

| Solubility | Soluble in chloroform (B151607) and ether; slightly soluble in water |

Reactivity Profiles and Transformative Chemistry of Methyl 4 Iodobenzoate

Halogen-Mediated Reactivity

The presence of an iodine atom on the aromatic ring of methyl 4-iodobenzoate (B1621894) dictates its primary mode of reactivity. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in various reactions.

Electrophilic Properties and Applications in Nucleophilic Substitution Reactions

The iodine atom in methyl 4-iodobenzoate renders the ipso-carbon atom electrophilic. cymitquimica.com This is due to the electron-withdrawing nature of the iodine atom, which polarizes the carbon-iodine bond. This electrophilicity allows the compound to participate in nucleophilic aromatic substitution (NAS) reactions, where the iodine atom is displaced by a nucleophile. vulcanchem.comsmolecule.com The reactivity in NAS is enhanced by the electron-deficient nature of the aromatic ring. vulcanchem.com For instance, it can react with primary amines at elevated temperatures to yield 4-amino derivatives. vulcanchem.com

Carbon-Carbon Cross-Coupling Reactions

This compound is a prominent substrate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules. The high reactivity of the aryl-iodide bond facilitates these transformations under relatively mild conditions. researchgate.net

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound is an effective coupling partner in these reactions. For example, its reaction with phenylacetylene (B144264), catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, yields methyl 4-(phenylethynyl)benzoate. rsc.orgacs.org This transformation can be carried out under various conditions, including using recyclable polymeric phosphine (B1218219) ligands or green solvents like glycerol (B35011). acs.orgd-nb.info The reactivity of aryl iodides like this compound in Sonogashira couplings is generally higher than that of the corresponding aryl bromides or chlorides. wikipedia.org

A specific example is the synthesis of methyl 4-(2-phenylethynyl)benzoate, which was achieved in 82% yield by reacting this compound with phenylacetylene. rsc.org Another study reported the use of a recyclable polymeric phosphine ligand in the Sonogashira reaction of this compound and phenylacetylene, showcasing efforts towards more sustainable catalytic systems. acs.org

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | GP-I | Not Specified | Methyl 4-(2-phenylethynyl)benzoate | 82 | rsc.org |

| Phenylacetylene | Pd₂(dba)₃, CuI, Polymeric Phosphine Ligand 1 | Et₃N | Methyl 4-(phenylethynyl)benzoate | >90 (in first cycle) | acs.org |

| Phenylacetylene | POLITAG-L1-Pd(0), DABCO | CH₃CN/H₂O | Methyl 4-(phenylethynyl)benzoate | 93 | |

| Trimethylsilylacetylene (B32187) | Not Specified | Not Specified | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Not Specified | wikipedia.org |

Suzuki-Miyaura Coupling Reactions in Aryl Iodide Context

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyonedalabs.com Aryl iodides are highly reactive substrates in this reaction. researchgate.netfrontiersin.org this compound readily participates in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl boronic acids to produce biaryl compounds. researchgate.netfrontiersin.orgnih.gov For example, the coupling of this compound with a resin-bound boronic acid yielded dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate in 89% yield. rsc.org The reaction tolerates a variety of functional groups and can be performed in aqueous media, making it a highly practical synthetic method. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic Acid | TbPo-Pd(II) | Not Specified | Not Specified | Methyl 4-phenylbenzoate | 94.6 | researchgate.net |

| Resin-bound Boronic Acid | Not Specified | Not Specified | Not Specified | Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate | 89 | rsc.org |

| Bis(pinacolato)diboron (in a tandem reaction) | [Ir]₂, dtbpy then Pd(dppf)Cl₂ | K₂CO₃ | MTBE/H₂O | Methyl 4-(3,5-dimethylphenyl)benzoate | 30 | thieme-connect.de |

Cross-Coupling with Difluoromethylating Reagents

The introduction of a difluoromethyl (CF₂H) group into organic molecules is of great interest in medicinal chemistry, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. researchgate.net Copper-catalyzed cross-coupling reactions have emerged as a primary method for the difluoromethylation of aryl iodides. researchgate.netacs.org this compound can be successfully difluoromethylated using various reagents. One approach involves a copper-catalyzed reaction with a (difluoromethyl)zinc reagent, which proceeds efficiently to give the difluoromethylated product. acs.org Another method utilizes (trimethylsilyl)difluoromethane (TMSCF₂H) in the presence of a copper source and a fluoride (B91410) salt. scispace.comacs.org These reactions provide a direct route to introduce the valuable CF₂H moiety onto the aromatic ring. acs.orgrsc.org For instance, the reaction of this compound with specific copper-difluoromethyl complexes has been studied to elucidate the reaction mechanism. researchgate.net

Table 4: Examples of Difluoromethylation of Aryl Iodides

| Aryl Iodide | Reagent | Catalyst/Promoter | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-iodobenzoate (B1229623) | (DMPU)₂Zn(CF₂H)₂ | CuI (10 mol%) | Ethyl 2-(difluoromethyl)benzoate | 90 | acs.org |

| 1-Butyl-4-iodobenzene | TMSCF₂H | CuI, CsF | 1-Butyl-4-(difluoromethyl)benzene | High | scispace.com |

| This compound | [Ph₄P]⁺[Cu(CF₂H)₂]⁻ | None | Methyl 4-(difluoromethyl)benzoate | Not specified | researchgate.net |

Carbon-Heteroatom Cross-Coupling Reactions

The iodine atom in this compound makes the aryl-iodide bond susceptible to oxidative addition, a key step in many cross-coupling reactions. This reactivity is central to forming new bonds between the aromatic carbon and various heteroatoms, significantly expanding the synthetic utility of this compound. Catalytic systems, primarily based on copper and palladium, are instrumental in facilitating these transformations under conditions that preserve the methyl ester functionality. nih.govacs.org

Carbon-Oxygen Bond Formation (e.g., Esterification, Etherification)

The formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers, is a significant transformation for this compound. This is typically achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig couplings. nih.govacs.org These methods provide pathways to complex molecules where an aryloxy group is attached to the benzoate (B1203000) ring.

Classic Ullmann condensation conditions can be harsh; however, modern protocols have been developed to improve efficiency and substrate scope. acs.org For instance, the coupling of this compound with various phenols has been successfully carried out using copper(I) iodide (CuI) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and 1,4-dioxane (B91453) as the solvent at 100 °C, yielding the corresponding diaryl ethers. researchgate.net In some cases, the choice of ligand is crucial for the success of these couplings. researchgate.net

However, the reaction conditions must be carefully selected to avoid unintended side reactions. In one study involving a copper(I) iodide-catalyzed hydroxylation reaction, the methyl ester group of this compound did not remain intact, leading to the formation of 4-hydroxybenzoic acid in high yield. core.ac.uk

Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions offer an alternative and often milder route for etherification. acs.orgambeed.com These reactions typically require a palladium catalyst and a specialized phosphine ligand to facilitate the coupling between the aryl iodide and an alcohol or phenol. nih.gov While broadly applicable, the formation of diaryl ethers from phenols can be challenging due to the lower nucleophilicity of the aromatic alcohol. acs.org

| Reaction Type | Catalyst/Reagents | Nucleophile | Product Type | Key Findings | Reference(s) |

| Ullmann-type Coupling | CuI / Cs₂CO₃ | Various phenols | Diaryl ether | Effective for forming C-O bonds with phenols in 1,4-dioxane at 100 °C. | researchgate.net |

| Copper-catalyzed Hydroxylation | CuI / 1,10-phenanthroline (B135089) / Cs₂CO₃ | Water (from solvent system) | Carboxylic acid | The ester moiety was hydrolyzed under the reaction conditions, yielding 4-hydroxybenzoic acid. | core.ac.uk |

| Buchwald-Hartwig Coupling | Palladium catalyst / Phosphine ligand | Alcohols, Phenols | Aryl alkyl ether, Diaryl ether | A versatile method, though diaryl ether formation can be less efficient due to the low nucleophilicity of phenols. | nih.govacs.org |

Carbon-Sulfur Bond Formation (Thioetherification)

The synthesis of aryl thioethers from this compound is another critical transformation, achieved through various catalytic systems involving nickel, copper, or palladium. These C-S bond-forming reactions are valuable for creating sulfur-containing molecules with applications in materials science and pharmaceuticals. rsc.org

A dual nickel/photocatalytic system offers a modern approach to thioetherification. In one study, the reaction of this compound with methyl 3-mercaptopropionate (B1240610) was accomplished using a semiheterogeneous system consisting of a carbon nitride material, NiBr₂·3H₂O, a bipyridyl ligand (dtbbpy), and a base (BIPA) under visible light irradiation. nih.govacs.org This reaction went to completion within 48 hours, providing the desired thioether in 79% isolated yield. nih.gov This method is not limited to primary and secondary thiols; it also accommodates tertiary and aromatic thiols, albeit with moderate yields. nih.gov Notably, when 2-mercaptoethanol (B42355) was used as the nucleophile, selective C-S bond formation occurred with no detectable C-O coupling product. nih.govchemrxiv.org

Ullmann-type couplings are also effective for C-S bond formation. A copper(I) iodide-catalyzed reaction between this compound and N-(methylthio)pivalamide has been reported to produce the corresponding S-methyl sulfilimine product in high yield. nih.gov This method demonstrates the utility of copper catalysis for arylating sulfur nucleophiles. nih.gov

Palladium-catalyzed reactions provide another avenue for thioetherification. nih.gov While direct thioetherification with thiols is common, more advanced methods like intermolecular transthioetherification have also been developed, expanding the toolkit for C-S bond construction. nih.gov

| Reaction Type | Catalyst/Reagents | Nucleophile | Product Type | Yield | Key Findings | Reference(s) |

| Dual Nickel/Photocatalysis | CN-OA-m / NiBr₂·3H₂O / dtbbpy / BIPA | Methyl 3-mercaptopropionate | Aryl thioether | 79% | Aryl iodides are effective substrates; the reaction proceeds to completion in 48h. | nih.govacs.org |

| Dual Nickel/Photocatalysis | CN-OA-m / NiBr₂·3H₂O / dtbbpy / BIPA | 2-Mercaptoethanol | Aryl thioether | - | Demonstrates high selectivity for C-S over C-O bond formation. | nih.govchemrxiv.org |

| Ullmann-type S-Arylation | CuI / Base | N-(methylthio)pivalamide | S-Methyl sulfilimine | High | An effective copper-catalyzed method for the sulfur-arylation of sulfenamides. | nih.gov |

| Palladium-catalyzed Thioetherification | Palladium catalyst / Ligand | Thiols / Thioesters | Aryl thioether | Good to Excellent | A versatile method with broad substrate scope and high efficiency. | nih.gov |

Catalytic Systems in Methyl 4 Iodobenzoate Transformations

Transition Metal Catalysis

Transition metals, particularly copper, nickel, and palladium, have proven to be highly effective catalysts for a range of cross-coupling reactions involving methyl 4-iodobenzoate (B1621894). These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized benzoate (B1203000) derivatives.

Copper-Catalyzed Processes

Copper-based catalytic systems are instrumental in the transformation of methyl 4-iodobenzoate. One notable application is the cross-coupling reaction with bromozinc-difluorophosphonate. amazonaws.com In this process, copper(I) iodide (CuI) is a key component of the catalytic system. amazonaws.com The reaction is sensitive to the presence of additives, which can influence the reaction's efficiency. amazonaws.com

Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of copper-catalyzed cross-coupling reactions of iodobenzoates. ub.edu These studies suggest that even for this compound, where the directing carboxylate group is in the para position, the reaction can proceed, albeit with lower yields compared to its ortho-substituted counterpart. ub.edu The zinc(II) byproduct formed during the reaction is believed to play a crucial role by anchoring the benzoate moiety, thereby facilitating the C-I bond activation. ub.edu

In some copper-catalyzed reactions, such as hydroxylation, the ester group of this compound may not remain intact under the reaction conditions, leading to the formation of the corresponding carboxylic acid. core.ac.uk For instance, when this compound was subjected to copper-catalyzed hydroxylation conditions, 4-hydroxybenzoic acid was isolated as the product. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| This compound | Bromozinc-difluorophosphonate | CuI / phen | Methyl 4-(difluoromethylphosphonate)benzoate | <20% |

| This compound | KOH | CuI / 8-hydroxyquinoline | 4-Hydroxybenzoic acid | 90% |

Nickel-Catalyzed Processes

Nickel catalysis offers a powerful and often more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-electrophile coupling reactions have been successfully applied to this compound. thieme-connect.de For example, the coupling of this compound with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide was achieved using a Ni(acac)₂ catalyst. thieme-connect.de

In Negishi cross-coupling reactions, nickel catalysts have been shown to effectively couple secondary alkylzinc halides with aryl iodides, including this compound. nih.gov However, these reactions can sometimes lead to the formation of isomeric products. For instance, the reaction of this compound with s-BuZnI resulted in a mixture of the desired branched product and a linear butyl product. nih.gov

Dual nickel/photoredox catalysis has emerged as a versatile strategy for C–O bond formation. rsc.orgscispace.comresearchgate.net In a notable example, the esterification of N-(tert-butoxycarbonyl)-proline (Boc-Pro-OH) with this compound was accomplished using a dual system consisting of a nickel catalyst and a photoredox catalyst. rsc.orgresearchgate.netchemrxiv.org This approach has been extended to include heterogeneous photocatalysts like graphitic carbon nitrides. scispace.comresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| This compound | s-BuZnI | Ni catalyst | Methyl 4-(sec-butyl)benzoate & Methyl 4-(n-butyl)benzoate | 33:1 ratio |

| This compound | Boc-Pro-OH | Ni@Bpy-sp2c-COF / light | C-O coupled product | 91% |

| This compound | Diphenylphosphine oxide | Ni@Bpy-sp2c-COF / light | Methyl 4-(diphenylphosphoryl)benzoate | 73% |

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used in transformations involving this compound. The Heck-Mizoroki reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, has been successfully carried out with this compound. nih.govrsc.org These reactions can be performed under mild, solvent-free conditions using ultrasonic irradiation. nih.govrsc.org

The Sonogashira reaction, another palladium-catalyzed cross-coupling reaction, is used to form a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org this compound has been employed as a substrate in Sonogashira reactions, often in the presence of a copper co-catalyst. acs.org Polymer-supported phosphine (B1218219) ligands have been developed to facilitate catalyst recovery and reuse in these reactions. acs.org

Furthermore, palladium-catalyzed Suzuki-Miyaura reactions, which couple an organoboron compound with an organohalide, have been performed with this compound under sunlight irradiation, highlighting the development of more sustainable synthetic methodologies. researchgate.net

| Reaction Type | Reactant 2 | Catalyst System | Key Feature |

| Heck Coupling | Cyclic olefins | Pd(OAc)₂ / AgTFA | Ultrasound irradiation, solvent-free |

| Sonogashira Coupling | Phenylacetylene (B144264) | Pd₂(dba)₃ / CuI / phosphine ligand | Recyclable polymeric ligand |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium catalyst | Sunlight irradiation |

Photocatalysis and Dual Catalytic Systems

The use of visible light to drive chemical reactions has gained significant traction, and photocatalysis, often in combination with transition metal catalysis (dual catalysis), has been applied to the transformations of this compound.

Donor-acceptor fluorophores have been developed as efficient, metal-free photoredox catalysts. bohrium.com These organic dyes can be used in dual catalytic systems with nickel to promote C(sp³)–C(sp²) cross-coupling reactions, such as the decarboxylative arylation of N-Boc-proline with this compound. bohrium.com

Dual nickel/photocatalysis has also been employed for the esterification of carboxylic acids with aryl halides. scispace.comresearchgate.netresearchgate.net In a semi-heterogeneous system, a graphitic carbon nitride acts as the photocatalyst in conjunction with a homogeneous nickel catalyst to facilitate the C-O cross-coupling of this compound with carboxylic acids. scispace.comresearchgate.netresearchgate.net This approach allows for the recycling of the heterogeneous photocatalyst. researchgate.net In some cases of mechanometallaphotoredox catalysis, the reaction of this compound can lead to unexpected esterification products. acs.org

Heterogeneous Catalysis (e.g., Carbon Nitrides, Solid Acid Catalysts)

Heterogeneous catalysts offer several advantages, including ease of separation and recyclability. Graphitic carbon nitrides (g-C₃N₄), a class of metal-free polymeric semiconductors, have emerged as promising heterogeneous photocatalysts. rsc.org

In dual nickel/photocatalytic systems, graphitic carbon nitrides have been successfully used for the esterification of carboxylic acids with aryl halides, including this compound. scispace.comresearchgate.netresearchgate.netnih.gov These materials can be prepared from readily available precursors and exhibit good stability and recyclability. scispace.comresearchgate.net The catalytic activity can be influenced by the specific preparation method of the carbon nitride material. nih.gov

Titanium dioxide (TiO₂) has also been utilized as a heterogeneous photocatalyst in a dual system with nickel for the decarboxylative cross-coupling of carboxylic acids with aryl iodides like this compound. acs.org This semiheterogeneous approach combines the benefits of photoredox catalysis and nickel cross-coupling chemistry under mild conditions. acs.org

| Catalyst Type | Reaction | Co-catalyst/System | Key Advantage |

| Graphitic Carbon Nitrides (g-C₃N₄) | Esterification | Nickel / Visible Light | Recyclable, metal-free photocatalyst |

| Titanium Dioxide (TiO₂) | Decarboxylative Cross-Coupling | Nickel / Visible Light | Semiheterogeneous, mild conditions |

Mechanistic Investigations in the Chemistry of Methyl 4 Iodobenzoate

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step pathway of a chemical reaction is fundamental to its optimization and application. In the chemistry of methyl 4-iodobenzoate (B1621894), various reaction pathways and intermediates have been proposed and investigated.

For instance, in palladium-catalyzed decarbonylative nucleophilic halogenation reactions, two plausible mechanisms are often considered. mdpi.com One pathway involves the initial formation of a highly reactive acyl halide intermediate, which then undergoes a unimolecular fragment coupling (UFC) via decarbonylation. mdpi.com An alternative route suggests the formation of an activated anionic palladate complex in the presence of a lithium halide, which facilitates the oxidative addition of the acid anhydride. mdpi.com

In the context of copper-catalyzed cross-coupling reactions with bromozinc-difluorophosphonate, computational studies using Density Functional Theory (DFT) have been employed to explore potential reaction pathways. core.ac.ukub.edu These studies have evaluated different mechanisms, including those where the substrate binds to either the copper or zinc center, to determine the most energetically favorable route. ub.edu For example, one proposed mechanism involves the oxidative addition of the C-I bond of methyl 4-iodobenzoate to a copper catalyst. core.ac.ukub.edu

Similarly, the mechanistic pathways for the cyclative thioboration reaction of alkynes involving a derivative of this compound have been explored. nih.govescholarship.org These investigations ruled out alternative pathways such as B-S σ-bond formation/cyclization or haloboration/cyclization, favoring a route involving the Lewis acidic boron-induced activation of the alkyne to generate a zwitterionic intermediate. nih.gov

In the decarboxylative coupling of phenylpropiolic acid and this compound, mechanistic studies have pointed towards two possible pathways. researchgate.net One involves the direct decarboxylation of phenylpropiolic acid, while the other proceeds through a carboxylated palladium complex. researchgate.net

Role of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrate is a critical factor that governs the efficiency and selectivity of a reaction. In reactions involving this compound, these interactions are often key to understanding the reaction mechanism.

In the copper-catalyzed cross-coupling with bromozinc-difluorophosphonate, it has been shown that the zinc(II) byproduct, formed in the initial stages, plays a crucial role. core.ac.ukub.edu DFT calculations have revealed that this Zn(II) species remains attached to the catalyst and serves as an anchoring point for the benzoate (B1203000) moiety of the substrate. core.ac.ukub.edu This interaction facilitates the reaction for both ortho- and para-substituted iodobenzoates, including this compound. core.ac.ukub.edu

The interaction between the substrate and an organocopper zinc species prior to the oxidative addition of the C-I bond is a key step in the proposed catalytic cycle. ub.edu The strength of this interaction, for instance, between the carboxylate group and the zinc center, has been shown to be energetically favorable. ub.edu

In photoredox catalysis, the interaction between the photocatalyst and the substrate is fundamental. For example, in the dual catalytic system using a g-C3N4 photocatalyst and a Ni-bipyridine complex for the cross-coupling of aryl iodides and carboxylic acids, mechanistic investigations have revealed a multifaceted role of the solid photocatalyst in mediating several key steps of the reaction. researchgate.net

Understanding Directing Group Effects on Reactivity

The position of functional groups on the aromatic ring of this compound can significantly influence its reactivity. The ester group, in particular, can act as a directing group, affecting the outcome of the reaction.

In copper-catalyzed cross-coupling reactions, the carboxylate group is known to have a directing effect. core.ac.ukub.edu While this effect is strongest for ortho-substituted substrates like methyl 2-iodobenzoate (B1229623), it has been unexpectedly observed that this compound, where the directing group is in the para position, can still participate in the reaction, albeit with lower efficiency. core.ac.ukub.edu This suggests that the directing effect, while diminished, is still operative.

The use of transient directing groups is another strategy to control reactivity. In the Pd(II)-catalyzed C(sp³)–H arylation of primary aldehydes, α-benzyl β-alanine has been used as a transient directing group. nih.gov These directing groups form a six-membered chelate with the palladium catalyst, which promotes the insertion into the C(sp³)–H bond. nih.gov The efficiency of this arylation can be influenced by the electronic properties of the aryl iodide, with electron-poor substrates often giving better yields. rsc.org For instance, the use of this compound as the coupling partner in the arylation of acetophenones with a p-CO2Me group resulted in a reduced yield of 50%. rsc.org

Single Electron Transfer Processes and Radical Mechanisms

Many reactions involving this compound proceed through single electron transfer (SET) pathways, leading to the formation of radical intermediates.

In photoredox catalysis, SET is a common mechanism. For example, the carbonylative amidation of aryl halides like this compound can be initiated by the single electron reduction of the carbon-halide bond to generate a carbon-centered radical. chemrxiv.org This radical can then trap carbon monoxide to form an acyl radical, which subsequently reacts with an amine. chemrxiv.org Similarly, dual catalytic systems involving a photocatalyst and a nickel complex often rely on SET processes. researchgate.netunipd.it The mechanism can involve two electron transfer events: one to the nickel catalytic cycle and another being the reduction of the substrate by the photocatalyst to promote oxidative addition. unipd.it

The reaction of copper-difluoromethyl species with electrophiles like this compound is also proposed to involve a swift SET event. researchgate.net This is crucial to prevent the decomposition of the unstable copper-difluoromethyl intermediate. researchgate.net

It is important to note that not all reactions proceed through radical mechanisms. For instance, in the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, experimental evidence suggests that the reaction does not proceed through a radical mechanism, favoring a more traditional oxidative addition/reductive elimination pathway. ub.edu The absence of a directing group in similar reactions, however, can lead to a radical SET mechanism. ub.edu

The fundamental steps of a free radical reaction typically involve initiation, propagation, and termination. leah4sci.comucalgary.cachemguide.uk Initiation involves the formation of radicals, propagation involves a radical reacting with a non-radical to form a new radical, and termination involves the combination of two radicals. leah4sci.comucalgary.ca

In-Situ Monitoring Techniques for Reaction Analysis

To gain a deeper understanding of reaction mechanisms, real-time analysis of the reaction mixture is invaluable. In-situ monitoring techniques allow for the observation of intermediates and the tracking of reactant and product concentrations over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ monitoring. uni-regensburg.de For example, ¹H NMR spectroscopy has been used to monitor the kinetics of the cyclative thioboration reaction of an alkyne with ClBcat, allowing for the determination of reaction orders with respect to the substrate and the catalyst. nih.gov It has also been used to follow the conversion of this compound in photocatalytic reactions. unipd.it ³¹P{¹H} NMR spectroscopy has been employed to monitor the photocatalytic functionalization of white phosphorus using this compound. uni-regensburg.de

Other techniques like FT-IR spectroscopy have been used to monitor the decarboxylation step in the palladium-catalyzed coupling of phenylpropiolic acid and this compound. researchgate.net In the context of mechanochemistry, in-situ X-ray powder diffraction (XRPD) has been used to monitor the formation of covalent organic frameworks in real-time. chemrxiv.org

The following table provides examples of reactions involving this compound where in-situ monitoring has been applied:

| Reaction Type | In-Situ Technique | Monitored Species/Process | Reference |

| Cyclative Thioboration | ¹H NMR Spectroscopy | Initial reaction rates, product formation | nih.gov |

| Photocatalytic C-O Bond Formation | ¹H NMR Spectroscopy | Conversion of this compound | unipd.it |

| Photocatalytic Phosphine (B1218219) Synthesis | ³¹P{¹H} NMR Spectroscopy | Formation of tris(4-(methyl benzoate))phosphine | uni-regensburg.de |

| Decarboxylative Coupling | FT-IR Spectroscopy | Decarboxylation of phenylpropiolic acid | researchgate.net |

These in-situ techniques provide crucial data for elucidating reaction pathways and understanding the roles of various components in the reaction mixture.

Theoretical and Computational Chemistry of Methyl 4 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of methyl 4-iodobenzoate (B1621894).

Density Functional Theory (DFT) has been a primary tool for investigating the properties and reaction mechanisms of methyl 4-iodobenzoate. DFT calculations have been employed to understand the intricacies of cross-coupling reactions involving this compound. For instance, in the copper-catalyzed cross-coupling with bromozinc-difluorophosphonate, DFT studies have shown that the zinc(II) byproduct plays a crucial role by anchoring the benzoate (B1203000) moiety, which facilitates the reaction for both ortho- and para-substituted iodobenzoates. core.ac.uk These calculations have helped to elucidate the reaction mechanism, revealing that the interaction of the carboxylate group with the zinc atom is a key factor. core.ac.ukub.edu The apparent activation barrier for the cross-coupling of this compound was calculated to be 27.1 kcal mol⁻¹, which is higher than that for the ortho-substituted isomer, explaining the experimentally observed slower reaction rate. core.ac.uk

Furthermore, DFT calculations at the M06-D3/6-311G(d,p)//B3LYP-D3/6-31G** level of theory have been used to investigate the mechanism of nickel-electrocatalyzed cross-coupling reactions involving this compound. nih.gov In the context of understanding the electronic properties of π-conjugated systems, DFT calculations at the B3LYP/6-311G* level of theory have been utilized, although specific data for this compound is not detailed in the available literature. walisongo.ac.id

While Hartree-Fock (HF) methods are a fundamental approach in quantum chemistry, specific studies applying HF calculations to this compound are not extensively reported in the reviewed literature. However, for the closely related compound methyl 4-hydroxybenzoate, comparative studies using both HF and DFT methods have been conducted to analyze its molecular structure and properties. mdpi.com Such comparative analyses are valuable for assessing the accuracy of different computational methods.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods provide valuable descriptors to quantify this.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. While specific HOMO-LUMO gap values for this compound are not explicitly detailed in the provided search results, a study on a related π-conjugated system involving a derivative of this compound mentions the use of DFT calculations to determine the HOMO-LUMO gap and compare it with experimental UV-vis absorption spectra. walisongo.ac.id For a similar compound, methyl 4-chlorobenzoate, the HOMO-LUMO energy gap was calculated to be 4.83 eV.

Electrophilicity and nucleophilicity indices are important reactivity descriptors derived from conceptual DFT. While the application of these indices to this compound has been mentioned in the context of its use as a hydrogen atom transfer (HAT) reagent in photoinduced copper-catalyzed reactions, specific calculated values for its electrophilicity and nucleophilicity indices are not provided in the available literature. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling has been pivotal in mapping out the reaction pathways for several transformations involving this compound. DFT calculations have been particularly insightful in this area.

A detailed DFT study on the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate revealed a new catalytic cycle where the carboxylate directing group of methyl 2-iodobenzoate (B1229623) interacts with the zinc atom. core.ac.ukub.edu This model was also able to explain the observed reactivity of this compound. core.ac.ukub.edu The study calculated the Gibbs energy difference for key steps in the reaction pathway.

Table 1: Calculated Gibbs Energy Differences for the Cross-Coupling of this compound

| Step | Species | Gibbs Energy Difference (kcal mol⁻¹) |

| Apparent Activation Barrier | I9b to RETS3b | 27.1 |

Data sourced from a DFT study on the copper-catalyzed cross-coupling reaction. core.ac.uk

In another example, DFT calculations were performed to elucidate the mechanism of a nickel-electrocatalyzed reductive deaminative cross-coupling reaction where this compound was used as a coupling partner. nih.gov These calculations helped to propose a plausible Ni(I-III) catalytic cycle. nih.gov Additionally, the hydroboration of this compound catalyzed by a zinc catalyst has been investigated, and a proposed mechanism based on previous DFT calculations on similar systems suggests a cyclic six-membered transition state. acs.org

The Sonogashira coupling of acetylene (B1199291) with this compound has also been a subject of interest, although detailed computational studies on the mechanism were not found in the provided results. researchgate.net

Supramolecular Chemistry and Crystal Engineering Involving Methyl 4 Iodobenzoate

Halogen Bonding Interactions and Supramolecular Synthons

Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In methyl 4-iodobenzoate (B1621894), the iodine atom attached to the aromatic ring is a potential halogen bond donor. The strength and directionality of these bonds make them valuable tools in crystal engineering for the rational design of solid-state structures.

In the context of methyl 4-iodobenzoate, the carbonyl oxygen of the ester group on a neighboring molecule could potentially act as a halogen bond acceptor, leading to the formation of a head-to-tail arrangement of molecules. The geometry of such an interaction would be characterized by a C-I···O angle close to 180°. The prevalence and energetics of these interactions would be in competition with other intermolecular forces present in the crystal lattice.

Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound contains potential hydrogen bond acceptor sites, specifically the oxygen atoms of the carbonyl group and the methoxy (B1213986) group. However, it lacks conventional hydrogen bond donor groups like -OH or -NH. Consequently, it cannot form the strong, classic hydrogen bonds that are often dominant in the crystal packing of many organic molecules.

A detailed analysis of the crystal structure of this compound would be necessary to fully elucidate the nature and extent of these weak hydrogen bonding networks. Without specific crystallographic data for this compound, a definitive description of its hydrogen bonding network remains speculative. However, studies on analogous aromatic esters confirm the common occurrence of such C-H···O interactions in their crystal packing.

Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by the interplay of various intermolecular forces. For this compound, the crystal packing would be a result of the combined effects of halogen bonding, C-H···O hydrogen bonds, and van der Waals forces, including π-π stacking interactions between the aromatic rings. The size and shape of the molecule, along with the directionality of the halogen and hydrogen bonds, would dictate the efficiency of the packing and the resulting crystal symmetry.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there is no extensive research available on the polymorphism of this compound, the possibility of its existence cannot be ruled out. Different crystallization conditions, such as the choice of solvent, temperature, and pressure, could potentially lead to the formation of different crystalline forms. Each polymorph would represent a different minimum on the free energy landscape, with a unique arrangement of molecules and intermolecular interactions.

The study of polymorphism is of great importance in the pharmaceutical and materials science fields. A thorough investigation into the crystallization behavior of this compound would be required to identify and characterize any potential polymorphs.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

A Hirshfeld surface analysis of this compound would provide quantitative insights into the nature and relative importance of the different intermolecular interactions. For instance, the analysis would reveal the percentage contribution of halogen bonds, hydrogen bonds, and other contacts to the total surface area, offering a clear understanding of the forces governing the crystal packing. The dnorm map would highlight the regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, such as strong halogen or hydrogen bonds.

Advanced Applications of Methyl 4 Iodobenzoate in Organic Synthesis

Synthesis of Complex Molecular Architectures

The reactivity of the aryl-iodide bond in methyl 4-iodobenzoate (B1621894) makes it an ideal coupling partner in numerous reactions that are foundational to modern organic synthesis. These methods allow for the precise and efficient construction of complex molecules from simpler precursors.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are among the most powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.org Methyl 4-iodobenzoate is frequently employed as the aryl halide component in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound readily reacts with various arylboronic acids or their esters to form biaryl compounds. thieme-connect.comresearchgate.net For instance, it has been used in the synthesis of methyl 4-phenylbenzoate and various substituted biaryls, which are motifs found in many functional materials and pharmaceuticals. researchgate.netmdpi.com In one complex synthesis, it was reacted with syn-1,2-bis(pinacolatoboron)-1,2-bis(4-methylcarboxyphenyl)ethene to produce trimethyl 4,4′,4′′-(ethene-1,1,2-triyl)tribenzoate, a precursor for larger conjugated systems. iucr.org

Heck Coupling: In the Heck reaction, an aryl halide is coupled with an alkene. rsc.org this compound has been successfully coupled with a variety of cyclic and activated olefins to yield allylic products and substituted alkenes. rsc.orgnih.gov A notable application is in redox-relay Heck reactions, where it couples with cis-2-butene-1,4-diol (B44940) to form cyclic hemiacetals, which are versatile intermediates for substituted tetrahydrofurans—a common core in natural products. worktribe.comnih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org this compound is an effective substrate, coupling with alkynes like phenylacetylene (B144264) under mild, copper co-catalyzed conditions. wikipedia.org A significant application involves the symmetrical coupling with trimethylsilylacetylene (B32187) to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, a rigid, linear molecule used in materials science. wikipedia.orgresearchgate.net This method has been adapted for green chemistry approaches, using glycerol (B35011) as a biodegradable solvent. d-nb.inforesearchgate.net

Beyond these cornerstone reactions, this compound is used in other advanced coupling strategies. It participates in nickel/photoredox dual catalysis for C–O, C–S, and C–P bond formation, reacting with partners like amino acids, thiophenols, and phosphine (B1218219) oxides to create a diverse range of functionalized molecules. rsc.orgchemrxiv.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Methyl 4-phenylbenzoate | thieme-connect.commdpi.com |

| Heck Coupling | cis-2-Butene-1,4-diol | Pd(OAc)₂ / DBU | Cyclic Hemiacetal | nih.gov |

| Sonogashira Coupling | Phenylacetylene | Pd(dba)₂·CHCl₃ / CuI | Methyl 4-(phenylethynyl)benzoate | wikipedia.org |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | wikipedia.org |

| C-S Cross-Coupling | Sodium benzenesulfinate | Ni@Bpy-sp2c-COF / Visible Light | Methyl 4-(phenylsulfonyl)benzoate | rsc.org |

Role as a Precursor for Specialty Chemicals

This compound is a valuable starting material for the synthesis of various specialty chemicals, which are compounds produced for specific, high-value applications. Its reactivity allows for its transformation into more complex reagents and intermediates for the pharmaceutical, agrochemical, and materials science industries.

One important class of specialty chemicals derived from this compound are diaryliodonium salts . These are hypervalent iodine compounds that act as powerful arylating agents. For example, this compound can be oxidized in the presence of m-chloroperoxybenzoic acid (m-CPBA) and then reacted with an arene, such as 1,3,5-trimethoxybenzene, to form a (4-methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium salt. orgsyn.org Such salts are versatile reagents in organic synthesis for transferring the aryl group to a wide range of nucleophiles under mild conditions.

Furthermore, this compound serves as a key intermediate in the synthesis of bioactive molecules and their labeling agents. While direct examples are often proprietary, the utility of the closely related methyl 2-iodobenzoate (B1229623) as an intermediate for pharmaceuticals highlights the importance of this class of compounds. lookchem.com The iodo-substituent is crucial for building molecular complexity through cross-coupling reactions. nih.gov In a related application, the analogous 3-amino-4-fluorobenzoic acid is converted into an iodinated tetrafluorophenyl ester (TFIB), a prosthetic group designed for labeling bioactive molecules with radioisotopes like fluorine-18 (B77423) or iodine-125 (B85253) for applications in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. nih.gov This demonstrates the role of iodinated benzoates as foundational scaffolds for advanced diagnostic and therapeutic agents.

The compound is also a precursor for creating intermediates used in the synthesis of functional materials. The products of its coupling reactions, such as substituted biaryls and diarylacetylenes, are themselves specialty chemicals used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. researchgate.netlookchem.com

| Precursor | Reaction | Reagents (Example) | Specialty Chemical Product | Application | Reference |

|---|---|---|---|---|---|

| This compound | Hypervalent Iodine Synthesis | 1. m-CPBA, TsOH·H₂O; 2. 1,3,5-Trimethoxybenzene | (4-Methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium tosylate | Arylating Agent | orgsyn.org |

| This compound | Sonogashira Coupling | Acetylene (B1199291) | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Intermediate for MOFs and Polymers | wikipedia.orgresearchgate.net |

| 3-Amino-4-fluorobenzoic acid (analogue) | Diazotization/Iodination & Esterification | 1. NaNO₂, KI; 2. TFP, DCC | Tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB) | Prosthetic group for radiolabeling | nih.gov |

Building Blocks for Polymeric and Oligomeric Systems

The structure of this compound makes it an excellent candidate for use as a monomer or a precursor to monomers in the synthesis of polymers and oligomers. The ability of the iodo group to participate in step-growth polymerization via cross-coupling reactions is key to this application.

A prime example is the synthesis of rigid, rod-like molecules that can be incorporated into advanced polymers. The Sonogashira coupling of two equivalents of this compound with acetylene or a protected form thereof yields dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate . wikipedia.orgresearchgate.net This symmetrical molecule is a difunctional monomer. Its rigid, linear structure is highly desirable for creating materials with specific properties, such as high thermal stability and defined porosity. This monomer is explicitly used as a "ligand-elaborated" building block for creating porous metal-organic frameworks (MOFs) . In this strategy, the ester groups of the dimer are hydrolyzed, and the resulting dicarboxylic acid is used to link metal centers, forming a robust and porous 3D structure.

This compound is also a component in the synthesis of monomers for stimuli-responsive or self-healing polymers. While many such systems use more reactive aryl chlorides or bromides, C-N coupling reactions (Buchwald-Hartwig amination) can be performed with aryl iodides. acs.org By reacting this compound with a suitable diamine, it is possible to create amide-containing monomers that can be polymerized into polyamides or other functional polymers. For example, related C-N coupling reactions have been used to prepare polydentate complexants and aniline (B41778) derivatives that serve as monomers for specialized polymers. acs.org

Furthermore, the products of coupling reactions involving this compound can be used to synthesize polymeric phosphine ligands. These specialized polymers are designed to act as recoverable and recyclable catalysts in other chemical reactions, contributing to the development of more sustainable chemical processes. wikipedia.org

| Monomer/Building Block | Synthesis from this compound | Polymer/Oligomer System | Key Properties | Reference |

|---|---|---|---|---|

| Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Symmetrical Sonogashira coupling | Metal-Organic Frameworks (MOFs), Conjugated Polymers | Rigidity, Porosity, Thermal Stability | wikipedia.org |

| Aniline-based monomers (by analogy) | Buchwald-Hartwig Amination | Self-repairing polymers, Stimuli-responsive polymers | Dynamic C-N bonds, Functional group tolerance | acs.org |

Potential Applications in Materials Science

Precursors for Functional Materials

The primary role of methyl 4-iodobenzoate (B1621894) in materials science is as a precursor or building block for the synthesis of larger, more complex functional materials. The reactive carbon-iodine bond allows for the strategic assembly of intricate molecular frameworks through powerful chemical transformations like the Sonogashira coupling reaction. wikipedia.orgresearchgate.net

In this capacity, methyl 4-iodobenzoate is used to introduce specific structural motifs into a final material. For instance, it can be coupled with alkynes to create rigid, linear structures that are often desirable in polymers and other extended systems. A notable example is its use in the symmetrical Sonogashira coupling with trimethylsilylacetylene (B32187) (which is deprotected in the reaction to form acetylene) to produce dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org This reaction creates a larger, more conjugated system, a common strategy in the development of materials with specific electronic or photophysical properties.

Furthermore, this compound is identified as an organic monomer for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures, and the specific geometry and functionality of the monomers, like this compound, dictate the final properties of the framework. Its defined structure allows for precise control over the resulting material's architecture. The ability to participate in such controlled polymerization reactions makes it a foundational component for designing materials with applications in gas storage, catalysis, and separation.

The following table summarizes a key reaction where this compound acts as a precursor.

| Precursor | Reagent | Reaction Type | Product | Significance |

| This compound | Trimethylsilylacetylene | Sonogashira Coupling | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate wikipedia.org | Forms a larger, conjugated molecule, a building block for advanced materials. |

Components in Optoelectronic Material Development

The properties of this compound make it a valuable component in the synthesis of materials for optoelectronic applications. researchgate.netarabjchem.org These applications require materials with specific light-absorbing and emitting properties, and this compound serves as a key intermediate in creating such molecules.

One area of development is in novel triarylamine-based materials. researchgate.net Researchers have utilized this compound in Sonogashira coupling reactions with tris(4-ethynylphenyl)amine (B1592743) to synthesize complex, three-dimensional triphenylamine (B166846) derivatives. researchgate.net These resulting materials are designed for potential use in optoelectronics, particularly in devices like luminescent solar concentrators (LSCs), which harvest solar light and convert its energy. researchgate.net

This compound also serves as a model substrate in the development of novel synthetic methods to create materials with unique optical properties. For example, it has been used in photoinduced, cobalt-catalyzed reactions to construct planar chiral smolecule.comsmolecule.comparacyclophanes. nih.gov These molecules possess unique stereochemical and electronic properties due to their constrained, layered structure, making them interesting candidates for advanced optoelectronic applications. nih.gov The successful use of this compound in these reactions demonstrates its utility in building the complex, chiral architectures required for next-generation optical materials. nih.gov

The table below highlights examples of this compound's use in creating optoelectronic materials.

| Reactant 1 | Reactant 2 | Resulting Material/Product | Potential Application |

| This compound | Tris(4-ethynylphenyl)amine | Triarylamine derivative researchgate.net | Luminescent Solar Concentrators (LSCs) researchgate.net |

| This compound | Dialdehyde 1a | Addition product (3aa) nih.gov | Planar Chiral smolecule.comsmolecule.comparacyclophanes for optoelectronics nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Methyl 4-iodobenzoate (B1621894) (C₈H₇IO₂) is an organic compound that has garnered significant attention in the scientific community for its utility as a precursor in organic synthesis. ontosight.aibiosynth.com Its chemical structure, featuring a benzene (B151609) ring substituted with an iodine atom and a methyl ester group, makes it a valuable intermediate for creating more complex molecules. ontosight.aiwikipedia.org

A primary area of research has been its application in cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. wikipedia.orgnih.gov For instance, the Sonogashira coupling of methyl 4-iodobenzoate with acetylene (B1199291) has been utilized to synthesize dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, a precursor for liquid crystalline polymers. wikipedia.orgmdpi.com Similarly, it is a common substrate in Heck reactions and various carbonylation reactions. chemrxiv.org

In the realm of materials science, this compound is instrumental in the development of novel materials. ontosight.ai Its derivatives are used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The compound also serves as a building block for creating complex molecules used in electronic devices like solar cells and LEDs. ontosight.ai

Furthermore, this compound plays a crucial role in pharmaceutical and biomedical research. ontosight.ai It is a key starting material for the synthesis of various drugs, including the anticancer agent pemetrexed. biosynth.com The unique properties of its derivatives are also being explored in the development of new anti-inflammatory drugs and antibiotics. ontosight.ai Recent studies have also highlighted its potential in creating new imaging agents for cancer diagnosis. ontosight.ai

Recent advancements in photoredox catalysis have further expanded the synthetic utility of this compound. It has been successfully employed in photoredox/nickel dual catalytic systems for C(sp³)–C(sp²) cross-coupling reactions, demonstrating its compatibility with modern, light-driven synthetic methodologies. bohrium.com

Remaining Challenges and Open Questions

Despite the extensive utility of this compound, several challenges and unanswered questions remain in its chemistry. A significant hurdle lies in achieving highly selective and efficient reactions under milder and more environmentally friendly conditions. While palladium catalysis is well-established, the development of more sustainable and cost-effective catalysts using earth-abundant metals is an ongoing pursuit. mpg.de

One of the key challenges is the competitive reduction of the ester group in certain reactions. For example, during some photoredox-mediated transformations, the desired cross-coupling can be accompanied by the unwanted reduction of the carbonyl functional group. chemrxiv.org Furthermore, in some mechanochemical reactions, an unexpected esterification has been observed instead of the intended cross-coupling, the origin of which is still under investigation. acs.org

The direct functionalization of the C-H bonds of the benzene ring in this compound, while preserving the reactive C-I and ester functionalities, presents another significant challenge. Achieving regioselective C-H activation and subsequent coupling would open up new avenues for creating diverse molecular architectures, but this remains a difficult task.

Another open question revolves around the precise mechanisms of some of the newer catalytic systems employing this compound. A deeper understanding of the reaction pathways, including the nature of the intermediates and the role of various additives, is crucial for optimizing reaction conditions and expanding their substrate scope. For instance, the exact role of lithium chloride in promoting the insertion of indium metal into the aryl-iodide bond of this compound is a subject of ongoing study. nih.gov

Finally, while the synthesis of this compound itself is relatively straightforward via Fischer esterification of 4-iodobenzoic acid, developing even more efficient and atom-economical synthetic routes from readily available starting materials is a continuous goal for process chemists. wikipedia.org

Emerging Research Avenues for this compound Chemistry

The future of this compound chemistry is bright, with several exciting research avenues emerging. One of the most promising areas is its application in novel catalytic systems, particularly those that are more sustainable and efficient.

Data Table: Emerging Research Areas for this compound

| Research Area | Description | Potential Impact |

| Photoredox and Electrophotocatalysis | Utilizing visible light and electricity to drive chemical reactions involving this compound. chemrxiv.orgcornell.edu | Development of greener and more energy-efficient synthetic methods. |

| Mechanochemistry | Using mechanical force to initiate chemical reactions, often in the absence of bulk solvents. acs.org | Reduction of solvent waste and potential for novel reactivity. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control, safety, and scalability. chemrxiv.org | Safer handling of hazardous reagents and easier scale-up of important reactions. |

| Biocatalysis | Employing enzymes to perform selective transformations on this compound and its derivatives. | Highly selective and environmentally friendly synthesis of chiral compounds. |

| Late-Stage Functionalization | Introducing the iodo-benzoate moiety into complex molecules at a late stage of the synthesis. | Rapid diversification of drug candidates and functional materials. |

The development of tandem and one-pot reactions involving this compound is another burgeoning field. thieme-connect.com These processes, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. For example, tandem C-H borylation and Suzuki-Miyaura cross-coupling sequences have been explored. thieme-connect.com

Furthermore, the unique electronic properties of the iodinated aromatic ring are being leveraged in the design of new functional materials. Researchers are exploring its use in the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and sensors. The ability to precisely tune the electronic and photophysical properties of these materials by modifying the substituents on the benzoate (B1203000) ring makes this compound a highly attractive building block.

Finally, the exploration of this compound in the synthesis of complex natural products and medicinally relevant scaffolds continues to be a major driver of research. Its ability to participate in a wide range of coupling reactions makes it an invaluable tool for constructing intricate molecular architectures with potential biological activity. biosynth.com

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling Methyl 4-iodobenzoate in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate ventilation to avoid aerosol formation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (causes H315/H319 hazards) .

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose of contaminated waste per local regulations .

- Storage : Store in a cool, dry place without special containment requirements .

Q. What spectroscopic methods are commonly employed to characterize this compound?

- Methodological Answer :

- Melting Point Analysis : Confirm purity via melting point (112–116°C; slight variations may occur due to calibration) .

- NMR Spectroscopy : Compare H/C NMR data with literature values (e.g., aromatic proton signals at δ 7.6–8.2 ppm) .

- Elemental Analysis : Validate molecular formula (CHIO) through combustion analysis .

Q. What are the established synthetic routes for this compound in organic chemistry research?

- Methodological Answer :

- Direct Esterification : React 4-iodobenzoic acid with methanol under acidic catalysis (e.g., HSO) .

- Cross-Coupling Precursor : Use in palladium-catalyzed reactions (e.g., with diethyl 1-diazo-phenylmethylphosphonate, yielding 54% product under optimized conditions) .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported melting point ranges for this compound across different studies?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC or TLC; impurities (e.g., residual iodine) may depress melting points .

- Calibration Checks : Standardize equipment using reference compounds (e.g., benzoic acid) to rule out instrumental error .

- Crystallization Conditions : Reproduce crystallization in anhydrous solvents (e.g., ethanol) to ensure consistent crystal lattice formation .

Q. What strategies optimize this compound's reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) to enhance oxidative addition efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine displacement kinetics in Suzuki-Miyaura couplings .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product suppression .

Q. How should conflicting data regarding byproduct formation in this compound-mediated reactions be analyzed?

- Methodological Answer :

- Chromatographic Profiling : Use GC-MS or LC-MS to identify byproducts (e.g., de-iodinated esters or hydrolysis products) .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate intermediate formation with side reactions .

- Computational Modeling : Apply DFT calculations to predict competing reaction pathways (e.g., steric vs. electronic effects at the iodine site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.